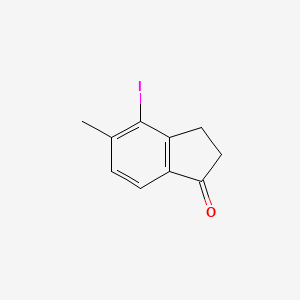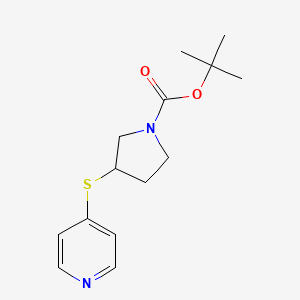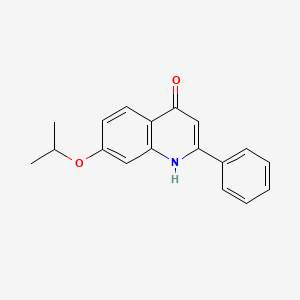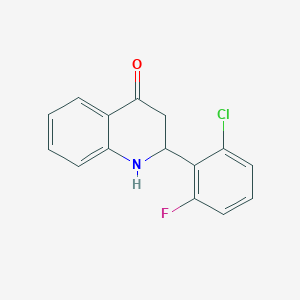
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol is a chemical compound with the molecular formula C18H22O2 and a molecular weight of 270.37 g/mol . This compound is characterized by a cyclopentylmethanol group attached to a methoxynaphthalene moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol typically involves the reaction of 1-methoxynaphthalene with cyclopentylmethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The methoxynaphthalene moiety may play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methoxynaphthalene-2-yl)methyl alcohol
- Cyclopentylmethanol
- Methoxynaphthalene derivatives
Uniqueness
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol is unique due to its specific structure, which combines a cyclopentylmethanol group with a methoxynaphthalene moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
922165-48-8 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
[1-[(1-methoxynaphthalen-2-yl)methyl]cyclopentyl]methanol |
InChI |
InChI=1S/C18H22O2/c1-20-17-15(12-18(13-19)10-4-5-11-18)9-8-14-6-2-3-7-16(14)17/h2-3,6-9,19H,4-5,10-13H2,1H3 |
Clé InChI |
APXJEQBLRHDZAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=CC=CC=C21)CC3(CCCC3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)


![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)




![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)
